molecular formula C13H16F3NO3 B12959596 4-(Tetrahydro-2H-pyran-4-yl)aniline 2,2,2-trifluoroacetate

4-(Tetrahydro-2H-pyran-4-yl)aniline 2,2,2-trifluoroacetate

Cat. No.: B12959596
M. Wt: 291.27 g/mol
InChI Key: BCIRRAHBVKGWKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Tetrahydro-2H-pyran-4-yl)aniline 2,2,2-trifluoroacetate is an organic compound that features a tetrahydropyran ring attached to an aniline group, with a trifluoroacetate counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetrahydro-2H-pyran-4-yl)aniline 2,2,2-trifluoroacetate typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of 1,5-hexadiene.

    Attachment of the Aniline Group: The aniline group is introduced via a nucleophilic aromatic substitution reaction, where aniline reacts with a suitable halogenated precursor.

    Formation of the Trifluoroacetate Salt: The final step involves the reaction of the 4-(Tetrahydro-2H-pyran-4-yl)aniline with trifluoroacetic acid to form the trifluoroacetate salt.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Tetrahydro-2H-pyran-4-yl)aniline 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Nitroso or nitro derivatives of the original compound.

    Reduction: The corresponding amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(Tetrahydro-2H-pyran-4-yl)aniline 2,2,2-trifluoroacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Tetrahydro-2H-pyran-4-yl)aniline 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Tetrahydro-2H-pyran-2-ylmethoxy)aniline hydrochloride
  • N-(Tetrahydro-2H-pyran-2-ylmethyl)ethanamine hydrochloride
  • 1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride

Uniqueness

4-(Tetrahydro-2H-pyran-4-yl)aniline 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate counterion, which can influence its solubility, stability, and reactivity. This makes it distinct from other similar compounds and potentially more suitable for specific applications in research and industry.

Properties

Molecular Formula

C13H16F3NO3

Molecular Weight

291.27 g/mol

IUPAC Name

4-(oxan-4-yl)aniline;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C11H15NO.C2HF3O2/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;3-2(4,5)1(6)7/h1-4,10H,5-8,12H2;(H,6,7)

InChI Key

BCIRRAHBVKGWKQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC=C(C=C2)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.